molecular formula C13H14N2O2 B2945072 3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one CAS No. 2094479-77-1

3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one

Cat. No.: B2945072
CAS No.: 2094479-77-1
M. Wt: 230.267
InChI Key: BALRXYUVDHHPOL-UHFFFAOYSA-N
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Description

3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one is a heterocyclic compound that belongs to the imidazolidinone family This compound features a five-membered ring containing two nitrogen atoms and is known for its diverse chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-2-phenylimidazolidin-4-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl and prop-2-enoyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-phenylimidazolidin-4-one: Lacks the prop-2-enoyl group, resulting in different reactivity and applications.

    2-Phenylimidazolidin-4-one: Lacks both the methyl and prop-2-enoyl groups, leading to distinct chemical properties.

Uniqueness

3-Methyl-2-phenyl-1-(prop-2-enoyl)imidazolidin-4-one is unique due to the presence of both the phenyl and prop-2-enoyl groups, which enhance its reactivity and potential applications. This combination of functional groups makes it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

3-methyl-2-phenyl-1-prop-2-enoylimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-11(16)15-9-12(17)14(2)13(15)10-7-5-4-6-8-10/h3-8,13H,1,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BALRXYUVDHHPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(N(CC1=O)C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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